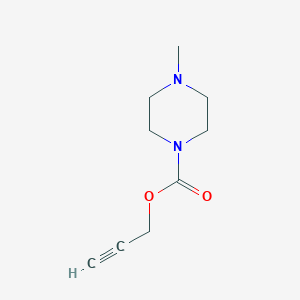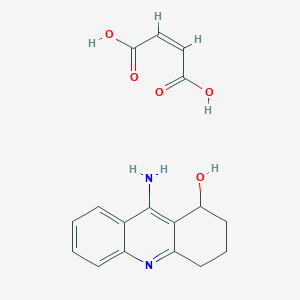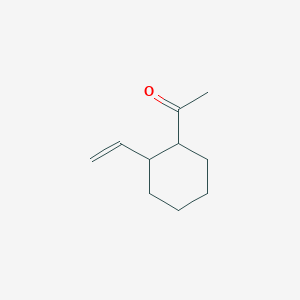![molecular formula C8H13NO2 B048851 Octahydrocyclopenta[b]pyrrol-2-carbonsäure CAS No. 118353-96-1](/img/structure/B48851.png)
Octahydrocyclopenta[b]pyrrol-2-carbonsäure
Übersicht
Beschreibung
2-Azabicyclo[3.3.0]octane-3-carboxylic acid, also known as 2-azabicyclo[3.3.0]octane-3-carboxylic acid, is a bicyclic molecule that is used in a variety of laboratory experiments. It is an important compound for many scientific and industrial applications, and is used in the synthesis of a wide range of compounds. 3.0]octane-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Anwendungen
Die Grundstruktur der Octahydrocyclopenta[b]pyrrol-2-carbonsäure ist ein wertvolles Gerüst in der Arzneimittelforschung, da ihr stickstoffhaltiger Heterocyclus ein häufiges Merkmal in bioaktiven Verbindungen ist . Seine einzigartige bicyclische Architektur wurde als wichtiges synthetisches Zwischenprodukt in der Totalsynthese mehrerer Zielmoleküle genutzt, insbesondere in der Entwicklung neuer Medikamente.
Synthese von chiralen Molekülen
Chiralität ist ein entscheidender Aspekt in der pharmazeutischen Industrie, da sie die Wirksamkeit von Medikamenten erheblich beeinflussen kann. Die chiralen Zentren der Verbindung werden bei der Synthese enantiomerenreiner Substanzen genutzt, die für die Herstellung effektiver und sicherer pharmazeutischer Wirkstoffe unerlässlich sind .
Angiotensin-Converting-Enzym (ACE)-Hemmer
Eine besondere Anwendung im pharmazeutischen Bereich ist die Synthese von Ramipril, einem ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird. Die this compound dient als Ausgangsmaterial bei der Herstellung dieses wichtigen Medikaments .
Dipeptidyl-Peptidase-4 (DPP4)-Hemmer
Die Verbindung wird auch bei der Synthese von Octahydrocyclopenta[b]pyrrol-2-carbonitril-Derivaten verwendet, die potente Inhibitoren von DPP4 sind. Diese Inhibitoren spielen eine Rolle bei der Behandlung von Typ-2-Diabetes, indem sie den Inkretin-Effekt verlängern, was letztlich zu einer verbesserten Blutzuckerkontrolle führt .
Biomassenverwertung
Es wurden Untersuchungen zur Verwertung von biomassenbasierten Verbindungen durch photochemische Transformationen durchgeführt. Die Struktur der this compound wird in diesem Zusammenhang betrachtet, wobei ihr Potenzial in der nachhaltigen Chemie und in grünen Verfahren hervorgehoben wird .
Anwendungen in der Durchflusschemie
Die Struktur der Verbindung ist vorteilhaft in der Durchflusschemie, wo sie zur Entwicklung neuer synthetischer Methoden verwendet wird. Die Durchflusschemie ist ein innovativer Ansatz, der Vorteile in Bezug auf Effizienz, Sicherheit und Skalierbarkeit bietet .
Totalsynthese von bioaktiven Molekülen
This compound ist ein wichtiges Zwischenprodukt in der Totalsynthese von bioaktiven Molekülen. Ihre Einarbeitung in komplexe molekulare Strukturen ist für die Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen unerlässlich .
Entwicklung von chiralen Katalysatoren und Liganden
Die chiralen Zentren der Verbindung sind vorteilhaft bei der Entwicklung von chiralen Katalysatoren und Liganden, die in der asymmetrischen Synthese von entscheidender Bedeutung sind. Diese Katalysatoren und Liganden werden zur Herstellung enantiomerenreiner Produkte verwendet, die in verschiedenen Bereichen, einschließlich der Pharmaindustrie, zunehmend nachgefragt werden .
Wirkmechanismus
Target of Action
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemische Analyse
Biochemical Properties
It is known that this compound has potential in the field of drug discovery . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that this compound can be used as a starting material for the synthesis of other compounds, such as octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives, which are potent DPP4 inhibitors .
Eigenschaften
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, specifically its derivative ramipril, exert its antihypertensive effect?
A1: Ramipril itself is a prodrug. It is metabolized in the liver to its active form, ramiprilat, which acts as a potent and long-lasting ACE inhibitor. [, , ] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , ] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. []
Q2: Does ramipril affect other components of the renin-angiotensin-aldosterone system (RAAS)?
A2: Yes, ramipril treatment leads to an increase in plasma renin activity and a slight decrease in aldosterone plasma levels. [] This is expected as ACE inhibition disrupts the negative feedback loop within the RAAS.
Q3: Does ramipril exhibit tissue-specific ACE inhibition?
A3: Research suggests that ramipril, after being metabolized to ramiprilat, exerts long-lasting ACE inhibition in various tissues, including the plasma, lung, kidney, aorta, mesenteric artery, heart, hypophysis, and medulla oblongata. [] The inhibition in the kidney and mesenteric artery persists even after the discontinuation of treatment, potentially contributing to the long-term antihypertensive effects. []
Q4: What is the molecular formula and weight of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid?
A4: While the provided research focuses heavily on derivatives, the molecular formula of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is C8H13NO2, and its molecular weight is 155.19 g/mol. Spectroscopic data is not explicitly provided in the research excerpts.
Q5: Are there any specific stability concerns with 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives, particularly ramipril?
A5: Research highlights the need for stable pharmaceutical compositions of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives like ramipril. [] Formulations often incorporate lubricants and external excipients to enhance stability. []
Q6: Can ramipril cross the blood-brain barrier?
A6: While ramipril's ability to cross the blood-brain barrier is not extensively discussed in the provided research, one study found that both ramiprilat and its prodrug ramipril were detected in rat cerebrospinal fluid after intravenous or intraperitoneal injections. [] This suggests that these compounds can, to some extent, penetrate the blood-brain barrier.
Q7: Were any specific drug delivery strategies investigated for 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives?
A7: One study explored the development of bilayer tablets containing ramipril for immediate release and metoprolol succinate for sustained release. [] This formulation aimed to provide both immediate and prolonged therapeutic effects.
Q8: What synthetic approaches are employed in the synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid and its derivatives?
A8: The research highlights various synthetic strategies, including diastereoselective synthesis, [] utilizing L-serine as a starting material, [, ] and employing Michael reactions followed by hydrogenation and cyclization. [, ] Furthermore, the research mentions utilizing industrial waste materials, specifically the benzyl ester of (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, as starting points for synthesizing new chiral compounds. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)







![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)



